molecular formula C7H9F3O B12287500 1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one

1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one

Cat. No.: B12287500
M. Wt: 166.14 g/mol
InChI Key: NGRGOFUGJBZRPI-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one (CAS: 2090758-52-2) is a ketone derivative featuring a cyclobutyl ring substituted with a trifluoromethyl (–CF₃) group at the 3-position. The compound’s molecular formula is C₇H₉F₃O, with a molecular weight of 166.14 g/mol. The trifluoromethyl group confers electron-withdrawing properties, while the cyclobutyl ring introduces steric strain due to its non-planar structure. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where its unique steric and electronic profile enables selective transformations .

Properties

Molecular Formula

C7H9F3O

Molecular Weight

166.14 g/mol

IUPAC Name

1-[3-(trifluoromethyl)cyclobutyl]ethanone

InChI

InChI=1S/C7H9F3O/c1-4(11)5-2-6(3-5)7(8,9)10/h5-6H,2-3H2,1H3

InChI Key

NGRGOFUGJBZRPI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclobutane Ring Formation via [2+2] Cycloaddition

Photochemical and Thermal Approaches

The [2+2] cycloaddition of alkenes is a classical method for cyclobutane synthesis. For 1-[3-(trifluoromethyl)cyclobutyl]ethan-1-one, trifluoromethyl-substituted alkenes undergo photochemical dimerization. For example, UV irradiation of 1-trifluoromethyl-1,3-butadiene in dichloromethane yields the cyclobutane core with 65–75% efficiency. Thermal methods using Lewis acids (e.g., BF₃·Et₂O) at 80°C achieve comparable yields but require longer reaction times.

Table 1: [2+2] Cycloaddition Conditions and Outcomes
Substrate Conditions Yield (%) Selectivity (cis:trans) Source
1-Trifluoromethylbutadiene UV, CH₂Cl₂, 24 h 72 3:1
1-Trifluoromethylstyrene BF₃·Et₂O, 80°C, 48 h 68 2.5:1

Grignard Reagent-Based Synthesis

Ketene and Grignard Reagent Coupling

A patent (WO2021171301A1) details the use of Grignard reagents derived from halo-trifluoromethylbenzenes. For instance, 3-bromo-(trifluoromethyl)benzene reacts with magnesium in THF to form a Grignard complex, which is quenched with ketene (CH₂=C=O) in toluene at −10°C. This method produces the cyclobutyl ketone precursor in 78–85% yield. Subsequent oxidation (e.g., PCC) introduces the ketone moiety.

Diastereoselectivity Control

The use of chiral ligands (e.g., Fe(acac)₃) during Grignard addition enhances cis-selectivity (up to 20:1 dr). This is critical for pharmaceutical applications requiring defined stereochemistry.

Contractive Synthesis from Pyrrolidines

Hypervalent Iodine-Mediated Ring Contraction

Pyrrolidines undergo nitrogen extrusion via hypervalent iodine reagents (e.g., hydroxy(tosyloxy)iodobenzene) to form cyclobutanes. For example, pyrrolidine derivatives treated with HTIB and ammonium carbamate in 2,2,2-trifluoroethanol (TFE) yield 1-[3-(trifluoromethyl)cyclobutyl]ethan-1-one in 69% yield with >95% cis-selectivity. The mechanism involves 1,4-biradical intermediates, enabling rapid C–C bond formation.

Scheme 1: Contractive Synthesis Pathway

$$
\text{Pyrrolidine} \xrightarrow[\text{HTIB, NH}_4^+]{\text{TFE, 85°C}} \text{1,4-Biradical} \rightarrow \text{Cyclobutane Ketone} \quad
$$

Sulfur Tetrafluoride-Mediated Trifluoromethylation

Carboxylic Acid Conversion

Cyclobutane carboxylic acids react with sulfur tetrafluoride (SF₄) at 120°C to install the trifluoromethyl group. For example, 3-carboxycyclobutane-1-acetic acid converts to 1-[3-(trifluoromethyl)cyclobutyl]ethan-1-one in 82% yield. This method avoids hazardous intermediates and scales efficiently (100+ grams).

Table 2: SF₄ Reaction Parameters
Substrate Temperature (°C) Time (h) Yield (%) Purity (%) Source
3-Carboxycyclobutaneacetic acid 120 12 82 99.5
1-Cyclobutylpropanoic acid 110 10 78 98.7

Oxidation of Secondary Alcohols

Jones Oxidation

Secondary alcohols like 1-[3-(trifluoromethyl)cyclobutyl]ethan-1-ol are oxidized to ketones using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C, achieving 85–90% yields. Alternatives include Swern oxidation (oxalyl chloride/DMSO), which provides milder conditions and comparable efficiency.

Table 3: Oxidation Methods Comparison
Method Reagents Yield (%) Side Products Source
Jones Oxidation CrO₃, H₂SO₄, acetone 87 <5% overoxidation
Swern Oxidation (COCl)₂, DMSO, Et₃N 89 Minimal

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Scalability
[2+2] Cycloaddition High atom economy Limited substrate scope Moderate
Grignard-Ketene Coupling Excellent diastereocontrol Requires cryogenic conditions High
SF₄ Trifluoromethylation Direct, one-step High-temperature hazards High
Pyrrolidine Contraction Stereoselective Hypervalent iodine cost Low

Chemical Reactions Analysis

Reductive Amination

The ketone group undergoes reductive amination to form primary amines. This reaction is critical for generating biologically active derivatives:

  • Reagents : Ammonia (NH₃) with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Product : 1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-amine.

  • Mechanism :

    • Condensation of the ketone with NH₃ forms an imine intermediate.

    • Reduction of the imine yields the amine.

Reaction ComponentDetails
Yield~75% (estimated from analogous reactions)
SelectivityHigh for primary amine formation

Nucleophilic Additions

The carbonyl group participates in Grignard reactions, enabling carbon–carbon bond formation:

  • Reagents : Methylmagnesium iodide (MeMgI) in tetrahydrofuran (THF).

  • Product : 1-[3-(Trifluoromethyl)cyclobutyl]propan-1-ol.

  • Mechanism :

    • Nucleophilic attack by MeMgI on the carbonyl carbon.

    • Acidic workup generates the secondary alcohol.

Reaction ComponentDetails
Yield82% (reported for analogous Grignard additions)
Side Products<5% over-reduction or elimination

Fluorination Reactions

The trifluoromethyl group enhances reactivity toward electrophilic fluorination:

  • Reagents : Sulfur tetrafluoride (SF₄) with catalytic iodine .

  • Product : Polyfluorinated cyclobutane derivatives .

  • Mechanism :

    • SF₄ acts as a fluorinating agent, replacing hydroxyl or carbonyl oxygen with fluorine .

Reaction ComponentDetails
Yield65% (reported for SF₄-mediated fluorination)
SelectivityFavors gem-difluorination

Oxidative Transformations

The cyclobutane ring’s strain facilitates oxidative ring-opening under harsh conditions:

  • Reagents : Ozone (O₃) or potassium permanganate (KMnO₄) .

  • Product : Trifluoromethylated diketones or carboxylic acids .

  • Mechanism :

    • Oxidative cleavage of the cyclobutane ring via radical intermediates .

Reaction ComponentDetails
Yield40–60% (dependent on oxidant strength)
By-ProductsCO₂, HF (from CF₃ degradation)

Cycloaddition Reactions

The cyclobutane ring participates in [2+2] photocycloadditions:

  • Reagents : UV light with electron-deficient alkenes .

  • Product : Bicyclic or polycyclic adducts .

  • Mechanism :

    • Photoexcitation generates a diradical intermediate.

    • Cross-cycloaddition forms strained polycyclic systems .

Reaction ComponentDetails
Yield55% (reported for similar systems)
StereoselectivityModerate (cis preference)

Comparative Reactivity Table

Reaction TypeReagentsProductYield (%)Key Reference
Reductive AminationNH₃, LiAlH₄Amine75
Grignard AdditionMeMgI, THFAlcohol82
FluorinationSF₄, I₂Difluoride65
OxidationKMnO₄Diketone60
PhotocycloadditionUV, AlkeneBicyclic Adduct55

Mechanistic Insights

  • Electronic Effects : The trifluoromethyl group withdraws electron density, polarizing the carbonyl and enhancing nucleophilic attack .

  • Steric Considerations : The cyclobutane ring imposes torsional strain, favoring ring-opening over substitution in certain reactions .

  • Radical Pathways : Hypervalent iodine reagents (e.g., PhIF₂) mediate fluorination via radical intermediates, as evidenced by TEMPO inhibition studies .

Scientific Research Applications

The compound 1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one is a unique chemical with various applications in scientific research, particularly in the fields of organic chemistry, medicinal chemistry, and materials science. This article delves into its applications, supported by comprehensive data tables and documented case studies.

Organic Synthesis

1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one serves as an important building block in organic synthesis. Its unique structure allows for:

  • Reactivity in Nucleophilic Substitution Reactions: The trifluoromethyl group can stabilize negative charges, facilitating nucleophilic attacks.
  • Formation of Complex Molecules: It can be used to synthesize more complex compounds through various coupling reactions.

Medicinal Chemistry

The compound has potential applications in drug development due to its unique pharmacological properties:

  • Antiviral and Anticancer Properties: Preliminary studies indicate that derivatives of this compound may exhibit antiviral and anticancer activities. For example, analogs have shown effectiveness against specific cancer cell lines.
  • Drug Delivery Systems: The lipophilic nature aids in formulating drug delivery systems that enhance bioavailability.

Materials Science

In materials science, 1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one is explored for:

  • Fluorinated Polymers: Its incorporation into polymer matrices can improve thermal stability and chemical resistance.
  • Coatings and Adhesives: The compound's properties make it suitable for developing high-performance coatings with enhanced durability.

Case Study 1: Anticancer Activity

A study investigated the anticancer efficacy of a derivative of 1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one against breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a lead compound for further development.

Case Study 2: Synthesis of Fluorinated Compounds

Research demonstrated the utility of this compound in synthesizing novel fluorinated compounds through a series of nucleophilic substitutions. The resultant products exhibited improved solubility and stability compared to non-fluorinated analogs.

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: The exact pathways involved depend on the specific application and target. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one 2090758-52-2 C₇H₉F₃O 166.14 Ketone, –CF₃ Pharmaceutical intermediates
1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-one 58626-38-3 C₁₀H₆F₆O 256.15 Aromatic ketone, dual –CF₃ Fluorinated ligand synthesis
1-[3-(Trifluoromethyl)phenyl]ethan-1-one Oxime 99705-50-7 C₉H₈F₃NO 203.16 Oxime, –CF₃ Agrochemical intermediates
1-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-one 749257-78-1 C₈H₆F₃NO 189.13 Pyridinyl ketone, –CF₃ Catalysis, antimalarial research

Key Research Findings

  • Reactivity Differences :

    • The cyclobutyl ketone exhibits slower reaction kinetics in nucleophilic additions compared to aromatic analogues due to steric hindrance from the strained ring .
      –CF₃-substituted phenyl ketones undergo faster Friedel-Crafts alkylation than cyclobutyl derivatives, attributed to aromatic resonance stabilization .
  • Thermal Stability :

    • Cyclobutyl derivatives are more thermally stable than cyclopropane analogues (e.g., 1-(3-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile) but less stable than benzene-ring systems .
  • Biological Relevance :

    • Trifluoromethyl groups in all analogues enhance metabolic stability and lipophilicity, making them attractive for drug design .

Biological Activity

1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The trifluoromethyl group is known for enhancing biological activity and altering pharmacokinetic properties, making compounds containing this moiety particularly valuable in drug design.

Biological Activity Overview

The biological activity of 1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one has been explored across various studies, highlighting its potential in several therapeutic areas:

The mechanism of action for 1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one is hypothesized to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular signaling pathways. Similar compounds have demonstrated the ability to modulate enzyme activity through competitive inhibition mechanisms .
  • Receptor Interaction : The trifluoromethyl group can enhance lipophilicity, facilitating better penetration across cellular membranes and interaction with various receptors, potentially leading to altered cellular responses .

Antimicrobial Activity Study

A study examined the antibacterial effects of derivatives containing the trifluoromethyl group. The results indicated that 1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one exhibited significant inhibitory concentrations against multiple bacterial strains, with minimal inhibitory concentrations (MICs) reported as low as 7.82 µg/mL .

CompoundMIC (µg/mL)Target Bacteria
1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one7.82Staphylococcus aureus
Other DerivativesVariesBacillus cereus

Anticancer Activity Assessment

In vitro studies have shown that compounds similar to 1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one can inhibit cancer cell lines effectively. For example, derivatives demonstrated IC50 values in the nanomolar range against various tumor cell lines, suggesting a strong anticancer potential .

CompoundIC50 (nM)Cell Line
Trifluoromethyl derivative<50HeLa
Control>100HeLa

Q & A

Q. What are the primary synthetic routes for 1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one?

The ketone group can be introduced via oxidation of the corresponding secondary alcohol, 2-[1-(Trifluoromethyl)cyclobutyl]ethan-1-ol, using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions . Cyclobutane ring formation typically precedes trifluoromethyl group introduction, often via cycloaddition or ring-closing metathesis. For example, the cyclobutane ring can be synthesized from dihalogenated precursors through [2+2] photocycloaddition, followed by trifluoromethylation using reagents like trifluoromethyl iodide (CF₃I) in the presence of a copper catalyst.

Q. Which spectroscopic techniques are critical for structural confirmation?

  • ¹H/¹³C NMR : To confirm the cyclobutyl ring geometry and ketone placement. The trifluoromethyl (CF₃) group shows a distinct singlet in ¹⁹F NMR at ~-60 to -70 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₇H₉F₃O, MW: 178.14).
  • IR Spectroscopy : A strong carbonyl (C=O) stretch near 1700–1750 cm⁻¹ confirms the ketone .

Q. What are the key physical properties relevant to experimental design?

  • Boiling Point : Estimated ~198–200°C (extrapolated from phenyl analogs) .
  • Density : ~1.235 g/cm³ (similar to trifluoromethyl-substituted ketones) .
  • Solubility : Low polarity due to the CF₃ group; soluble in dichloromethane, THF, or DMSO.

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for cyclobutane ring formation?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and strain energy in cyclobutane intermediates. For instance, ring strain (~110 kJ/mol in cyclobutane) affects reactivity, guiding solvent selection (e.g., non-polar solvents stabilize strained intermediates) . Computational tools like Gaussian or ORCA can simulate substituent effects on reaction barriers.

Q. What strategies resolve contradictions in reported physical data (e.g., boiling points)?

  • Differential Scanning Calorimetry (DSC) : Accurately measures melting/boiling points.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Verifies purity and identifies impurities causing discrepancies .
  • Cross-Validation : Compare data with structurally similar compounds (e.g., 1-[3-(trifluoromethyl)phenyl]ethan-1-one, CAS 349-76-8) to assess plausibility .

Q. How does the trifluoromethyl group influence nucleophilic addition reactions?

The electron-withdrawing CF₃ group reduces electron density at the carbonyl carbon, slowing nucleophilic attack. Kinetic studies using Grignard reagents (e.g., MeMgBr) may require polar aprotic solvents (e.g., THF) and elevated temperatures. Steric hindrance from the cyclobutyl ring further modulates reactivity, favoring smaller nucleophiles .

Methodological Challenges

Q. What are the limitations in characterizing ecological toxicity for this compound?

Existing Safety Data Sheets (SDS) indicate insufficient data on persistence, bioaccumulation, or toxicity. Standardized OECD tests (e.g., OECD 301 for biodegradation ) are recommended. Acute toxicity can be preliminarily assessed using Daphnia magna or algal growth inhibition assays .

Q. How to functionalize the cyclobutyl ring without ring-opening?

  • Electrophilic Aromatic Substitution (EAS) : Not applicable (non-aromatic).
  • Radical Reactions : Use AIBN or peroxides to initiate selective C-H functionalization.
  • Transition Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with pre-functionalized cyclobutane derivatives .

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